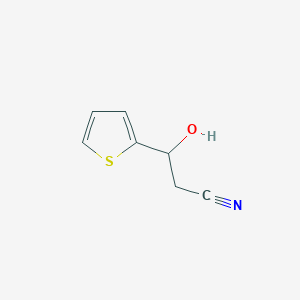

3-hydroxy-3-(thiophen-2-yl)propanenitrile

Número de catálogo B7845386

Peso molecular: 153.20 g/mol

Clave InChI: QRYPRIQTWTYTGD-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07045341B2

Procedure details

Enzymatic Transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile (1): To a solution of 3-hydroxy-3-(2-thienyl) propanenitrile (1) (5 mmol) dissolved in diisopropyl ether (100 mL), Pseudomonas cepacia lipase immobilized on diatomite (PS-D) (500 mg) and vinyl acetate (25 mmol) were added successively and incubated at 25° C. in an orbital shaker. After 50% completion of the reaction (14 h) as indicated by HPLC, the reaction mixture was filtered and solvent was evaporated under reduced pressure. The residue was subjected to column chromatography to separate the acetate formed and the unreacted alcohol. The optical purity of these compounds were determined by HPLC. (S)-3-hydroxy-3-(2-thienyl) propanenitrile (S-1) 42% yield, ee>99%; [α]30D=−33.5 (c 1, CHCl3); IR (Neat) 3475, 3075, 2878, 2251, 1105, 698 cm−1; 1H NMR (200 MHz, CDCl3) δ 2.82 (dd, 2H, J=3.0 Hz, J=6.6 Hz), 3.0 (s, 1H) 5.25 (t, 1H, J=5.5 Hz), 6.98 (t, 1H, J=4.9 Hz), 7.05 (d, 1H, J=3.7 Hz), 7.28 (d, 1H, J=4.9 Hz); 13C NMR (75 MHz) δ 28.1, 66.0, 117.0, 124.6, 125.6, 127.0, 144.4; Mass (EI) 153 127, 113, 85.

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

42%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][C:4]#[N:5].C(OC=C)(=O)C>C(OC(C)C)(C)C>[OH:1][C@H:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][C:4]#[N:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(CC#N)C=1SC=CC1

|

|

Name

|

|

|

Quantity

|

5 mmol

|

|

Type

|

reactant

|

|

Smiles

|

OC(CC#N)C=1SC=CC1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)OC(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

25 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Three

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added successively

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

incubated at 25° C. in an orbital shaker

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 50% completion of the reaction (14 h)

|

|

Duration

|

14 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvent was evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O[C@@H](CC#N)C=1SC=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 42% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |